D-mio-inositol-1,3,4,5-tetrafosfato (sal de sodio)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

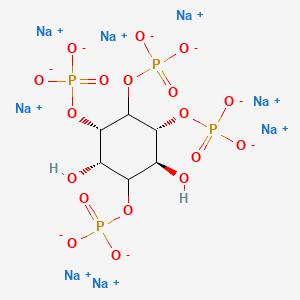

D-mio-inositol-1,3,4,5-tetrafosfato (sal sódica): es un metabolito del fosfato de inositol que desempeña un papel crucial en la señalización celular. Se forma mediante la fosforilación del inositol-1,4,5-trifosfato por la inositol-1,4,5-trifosfato 3-quinasa . Este compuesto es conocido por su capacidad de aumentar los niveles intracelulares de calcio, lo cual es esencial para diversos procesos celulares .

Aplicaciones Científicas De Investigación

El D-mio-inositol-1,3,4,5-tetrafosfato (sal sódica) tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El D-mio-inositol-1,3,4,5-tetrafosfato (sal sódica) ejerce sus efectos aumentando los niveles intracelulares de calcio a través de dos mecanismos distintos :

Apertura de canales de calcio en el retículo endoplásmico: Esto libera calcio de las reservas internas.

Apertura de canales de calcio en la membrana plasmática: Esto permite la entrada de calcio desde fuera de la célula.

Estas acciones están mediadas a través de su interacción con receptores y canales específicos, lo que lo convierte en un componente crítico en las vías de señalización del calcio .

Análisis Bioquímico

Biochemical Properties

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound increases intracellular calcium levels by two distinct mechanisms: opening calcium channels on both the endoplasmic reticulum to release calcium from internal stores and on the plasma membrane to allow the influx of calcium from outside the cell .

Cellular Effects

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) within cells and tissues are complex processes that involve various transporters or binding proteins. The compound’s localization or accumulation may also be affected .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El D-mio-inositol-1,3,4,5-tetrafosfato (sal sódica) se sintetiza mediante la fosforilación del inositol-1,4,5-trifosfato. La reacción está catalizada por la inositol-1,4,5-trifosfato 3-quinasa . Las condiciones de reacción suelen implicar el uso de ATP como donante de fosfato e iones de magnesio como cofactores para facilitar la actividad de la quinasa .

Métodos de producción industrial: La producción industrial del D-mio-inositol-1,3,4,5-tetrafosfato (sal sódica) implica reacciones enzimáticas a gran escala utilizando inositol-1,4,5-trifosfato 3-quinasa purificada. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estándares requeridos para la investigación y las aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: El D-mio-inositol-1,3,4,5-tetrafosfato (sal sódica) se somete principalmente a reacciones de fosforilación y desfosforilación. Estas reacciones son cruciales para su papel en la señalización celular .

Reactivos y condiciones comunes:

Desfosforilación: Las fosfatasas específicas pueden desfosforilar el D-mio-inositol-1,3,4,5-tetrafosfato, convirtiéndolo de nuevo en inositol-1,4,5-trifosfato.

Productos principales:

Fosforilación: El producto principal es el D-mio-inositol-1,3,4,5-tetrafosfato.

Desfosforilación: El producto principal es el inositol-1,4,5-trifosfato.

Comparación Con Compuestos Similares

Compuestos similares:

D-mio-inositol-1,2,3,4,5,6-hexafosfato (sal sódica):

D-mio-inositol-1,2,4,5-tetrafosfato (sal sódica): Otro isómero del tetrafosfato de inositol con diferentes sitios de fosforilación.

D-mio-inositol-1,2,3,5-tetrafosfato (sal sódica): Un compuesto similar con diferentes posiciones del grupo fosfato.

Singularidad: El D-mio-inositol-1,3,4,5-tetrafosfato (sal sódica) es único debido a su patrón de fosforilación específico, que le permite interactuar con receptores y canales distintos que participan en la señalización del calcio . Esta especificidad lo convierte en una herramienta valiosa para estudiar las vías de señalización celular y comprender la regulación de los niveles intracelulares de calcio .

Actividad Biológica

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt), commonly referred to as Ins(1,3,4,5)P4, is a significant inositol phosphate involved in various biological processes. This compound plays critical roles in cellular signaling and metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.

D-myo-Inositol-1,3,4,5-tetraphosphate is characterized by its structure containing four phosphate groups attached to the inositol ring. Its chemical formula is C6H12O18P4 and it typically exists as a sodium salt for stability and solubility in biological systems.

Biological Functions

D-myo-Inositol-1,3,4,5-tetraphosphate is primarily known for its role in cellular signaling pathways:

- Calcium Mobilization : It acts as a second messenger that facilitates the release of calcium ions from intracellular stores. This process is crucial for various cellular functions including muscle contraction and neurotransmitter release .

- Regulation of Phosphatases : Ins(1,3,4,5)P4 has been shown to modulate the activity of specific phosphatases that hydrolyze inositol phosphates. For instance, studies indicate that it can inhibit Ins(1,4,5)P3 5-phosphatase activity, thereby influencing calcium signaling pathways .

- Metabolism : In metabolic studies using rat liver homogenates, Ins(1,3,4,5)P4 was found to be dephosphorylated to inositol 1,3,4-trisphosphate (Ins(1,3,4)P3), indicating its role in metabolic pathways involving inositol phosphates .

The biological activity of D-myo-Inositol-1,3,4,5-tetraphosphate is mediated through several mechanisms:

- Interaction with Cellular Receptors : It binds to specific receptors on cell membranes which triggers intracellular signaling cascades.

- Phosphorylation and Dephosphorylation : The compound participates in phosphorylation reactions that modify the activity of proteins involved in cell signaling.

- Influence on Gene Expression : By modulating the levels of calcium and other second messengers within cells, Ins(1,3,4,5)P4 can influence gene transcription and cellular responses to various stimuli .

Case Studies

- Neurodegenerative Disorders : Research indicates that inositol phosphates may have protective roles in neurodegenerative conditions by modulating calcium homeostasis and reducing oxidative stress. Studies have shown that Ins(1,3,4,5)P4 can influence neuronal survival under stress conditions .

- Cancer Research : Investigations into the role of Ins(1,3,4,5)P4 in cancer biology suggest its involvement in tumor growth regulation and apoptosis. For instance, alterations in its signaling pathways have been linked to changes in tumor microenvironments and responses to therapies such as radiation .

Data Table

Propiedades

IUPAC Name |

octasodium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8Na/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQMPPDYTHNACQ-QAVKKEKOSA-F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Na8O18P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.